molecular formula C11H8BrCl B11863530 2-Bromo-7-(chloromethyl)naphthalene

2-Bromo-7-(chloromethyl)naphthalene

Cat. No.: B11863530
M. Wt: 255.54 g/mol
InChI Key: PVZXCOXADBOUHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-7-(chloromethyl)naphthalene: is an organic compound with the molecular formula C11H8BrCl It is a derivative of naphthalene, where the bromine atom is attached to the second carbon and the chloromethyl group is attached to the seventh carbon of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-7-(chloromethyl)naphthalene typically involves the bromination of 7-(chloromethyl)naphthalene. The reaction is carried out using bromine in the presence of a suitable solvent such as carbon tetrachloride or dichloromethane. The reaction conditions include maintaining a controlled temperature and ensuring the complete addition of bromine to achieve the desired substitution at the second position of the naphthalene ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction parameters to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or column chromatography to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-7-(chloromethyl)naphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chloromethyl groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the bromine or chloromethyl groups can lead to the formation of naphthalene derivatives with different functional groups.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminonaphthalene derivative, while oxidation can produce naphthoquinones.

Scientific Research Applications

Chemistry: 2-Bromo-7-(chloromethyl)naphthalene is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology and Medicine: In biological research, derivatives of this compound are investigated for their potential biological activities. These compounds may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making them candidates for drug development.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other materials. Its unique chemical structure allows for the development of materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-Bromo-7-(chloromethyl)naphthalene involves its interaction with molecular targets through its functional groups. The bromine and chloromethyl groups can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing molecular structures. These interactions can affect the biological activity of the compound, influencing its potential therapeutic effects.

Comparison with Similar Compounds

  • 2-Bromo-1-(chloromethyl)naphthalene
  • 2-Bromo-6-(chloromethyl)naphthalene
  • 2-Bromo-8-(chloromethyl)naphthalene

Comparison: Compared to its similar compounds, 2-Bromo-7-(chloromethyl)naphthalene is unique due to the specific positioning of the bromine and chloromethyl groups on the naphthalene ring. This unique structure can influence its reactivity and the types of reactions it undergoes. For example, the position of the substituents can affect the compound’s electronic properties and steric hindrance, leading to different reaction outcomes and applications.

Properties

Molecular Formula

C11H8BrCl

Molecular Weight

255.54 g/mol

IUPAC Name

2-bromo-7-(chloromethyl)naphthalene

InChI

InChI=1S/C11H8BrCl/c12-11-4-3-9-2-1-8(7-13)5-10(9)6-11/h1-6H,7H2

InChI Key

PVZXCOXADBOUHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)Br)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.